molecular formula C16H18BrN3S B6453980 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549041-57-6

2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6453980
CAS No.: 2549041-57-6
M. Wt: 364.3 g/mol
InChI Key: PMLQVHFIOIIHHJ-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core substituted with a pyridine ring at position 5 and a 5-bromothiophene-2-ylmethyl group at position 1. Such structures are often explored in medicinal chemistry for CNS-targeting applications due to their ability to cross the blood-brain barrier .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3S/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLQVHFIOIIHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to form 5-bromothiophene. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the octahydropyrrolo[2,3-c]pyrrole core. The final step involves coupling this core with a pyridine derivative under specific conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield 5-bromothiophene sulfone, while reduction of the pyridine ring can produce 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}piperidine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target.

Comparison with Similar Compounds

Structural Analogues with Octahydropyrrolo[2,3-c]pyrrole Scaffolds

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
2-{1-[(5-Bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (Target Compound) 5-Bromothiophene-2-ylmethyl, pyridine ~396.3 (calculated) Bromothiophene enhances lipophilicity; potential halogen bonding
5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethylpyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Trifluoromethyl, sulfonylpyrazole 429.46 Sulfonyl group improves metabolic stability; trifluoromethyl enhances electronegativity
2-[1-(3-Chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine Chloro-methylbenzenesulfonyl 407.90 Sulfonamide group may enhance solubility and target binding
1-((4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)pyrrolidine (TAAR1 agonist) Thieno[2,3-c]pyran, pyrrolidine 224.34 CNS activity demonstrated in schizophrenia models

Pharmacological and Physicochemical Properties

  • Target Compound vs. 5-(Trifluoromethyl)-analogue (BB63304) :

    • The bromothiophene group in the target compound increases molecular weight (~396 vs. 429 g/mol) but reduces electronegativity compared to the trifluoromethyl group. This may affect receptor binding kinetics .
    • The sulfonylpyrazole substituent in BB63304 enhances metabolic stability, whereas the bromothiophene in the target compound could increase susceptibility to oxidative metabolism .
  • Target Compound vs. 2-[1-(3-Chloro-2-methylbenzenesulfonyl)-analogue :

    • The chloro-methylbenzenesulfonyl group in the analogue improves aqueous solubility (critical for oral bioavailability), while the bromothiophene in the target compound prioritizes lipophilicity for CNS penetration .
  • Comparison with TAAR1 Agonist (): The TAAR1 agonist features a thieno[2,3-c]pyran ring instead of a pyrrolo-pyrrole core.

Biological Activity

The compound 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine , identified by CAS number 2549041-57-6, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18BrN3SC_{16}H_{18}BrN_{3}S with a molecular weight of 364.3 g/mol. The structure incorporates a bromothiophene moiety and a pyridine ring, which are known to influence biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in cellular signaling pathways and metabolic processes.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of derivatives related to this compound. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that the presence of the bromothiophenyl group may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis
Compound BMCF-715Cell Cycle Arrest

These findings indicate that modifications in the chemical structure can significantly affect the potency and selectivity of the compound against cancer cells.

Case Studies

  • Case Study 1: Antitumor Activity
    • A study investigated the effects of related compounds on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls, supporting their potential use in cancer therapy.
  • Case Study 2: Enzyme Inhibition
    • Another study focused on enzyme inhibition assays where derivatives were tested against specific kinases. The results revealed promising inhibitory activity, indicating a possible pathway for therapeutic application in diseases like cancer and inflammation.

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of these compounds. Preliminary toxicity studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish safe dosage ranges.

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